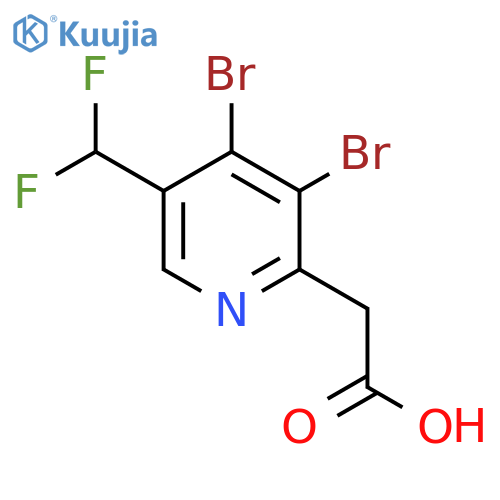Cas no 1805969-28-1 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid)

1805969-28-1 structure
商品名:3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid
CAS番号:1805969-28-1
MF:C8H5Br2F2NO2
メガワット:344.935607671738
CID:4849471
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C8H5Br2F2NO2/c9-6-3(8(11)12)2-13-4(7(6)10)1-5(14)15/h2,8H,1H2,(H,14,15)
- InChIKey: XTNWUEBXHAHNJI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=CN=C1CC(=O)O)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074428-250mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029074428-1g |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 1g |
$1,549.60 | 2022-04-01 | |
| Alichem | A029074428-500mg |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid |
1805969-28-1 | 97% | 500mg |
$831.30 | 2022-04-01 |
3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1805969-28-1 (3,4-Dibromo-5-(difluoromethyl)pyridine-2-acetic acid) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量